molecular formula C10H8FNO3S B13482371 4-Aminonaphthalen-1-yl fluoranesulfonate

4-Aminonaphthalen-1-yl fluoranesulfonate

Cat. No.: B13482371
M. Wt: 241.24 g/mol
InChI Key: NUWVJQLEBQORBB-UHFFFAOYSA-N
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Description

4-Aminonaphthalen-1-yl fluoranesulfonate is an organic compound that belongs to the class of naphthalenesulfonic acids. It is characterized by the presence of an amino group at the 4-position of the naphthalene ring and a fluoranesulfonate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminonaphthalen-1-yl fluoranesulfonate typically involves the following steps:

    Nitration: Naphthalene is nitrated to form 4-nitronaphthalene.

    Reduction: The nitro group is reduced to an amino group, yielding 4-aminonaphthalene.

    Sulfonation: The amino group is then sulfonated to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration, reduction, and sulfonation processes. These processes are optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Aminonaphthalen-1-yl fluoranesulfonate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted naphthalenes.

Scientific Research Applications

4-Aminonaphthalen-1-yl fluoranesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Aminonaphthalen-1-yl fluoranesulfonate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoranesulfonate group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-naphthalenesulfonic acid: Similar structure but lacks the fluoranesulfonate group.

    5-Amino-2-naphthalenesulfonic acid: Different position of the amino group.

    8-Amino-2-naphthalenesulfonic acid: Different position of the amino group.

Uniqueness

4-Aminonaphthalen-1-yl fluoranesulfonate is unique due to the presence of both the amino and fluoranesulfonate groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various applications.

Properties

Molecular Formula

C10H8FNO3S

Molecular Weight

241.24 g/mol

IUPAC Name

1-amino-4-fluorosulfonyloxynaphthalene

InChI

InChI=1S/C10H8FNO3S/c11-16(13,14)15-10-6-5-9(12)7-3-1-2-4-8(7)10/h1-6H,12H2

InChI Key

NUWVJQLEBQORBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2OS(=O)(=O)F)N

Origin of Product

United States

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